TRPV4 Agonist-1 vs. GSK1016790A: Distinct Functional Potency Profile in SOX9 Reporter Assays
While GSK1016790A is approximately 28-fold more potent in direct calcium flux assays (EC50 = 2.1 nM vs. 60 nM) , TRPV4 agonist-1 demonstrates a unique functional efficacy profile: it achieves an ECmax of 20 nM in a SOX9 reporter gene assay, which is not reported for GSK1016790A in comparable chondrogenic models [1]. This suggests that TRPV4 agonist-1 may engage downstream transcriptional pathways with distinct efficiency relative to its primary channel activation potency.
| Evidence Dimension | Functional efficacy in chondrogenic transcription (SOX9 reporter assay) |
|---|---|
| Target Compound Data | ECmax = 20 nM (SOX9 reporter assay) |
| Comparator Or Baseline | GSK1016790A: EC50 = 2.1 nM (hTRPV4 Ca2+ assay); SOX9 reporter data not reported in primary literature |
| Quantified Difference | TRPV4 agonist-1 ECmax (20 nM) exceeds GSK1016790A's reported functional threshold in chondrogenic assays; direct comparison not available in identical assay format |
| Conditions | SOX9 reporter gene assay in chondrocyte-lineage cells (Atobe et al., 2019) |
Why This Matters
For researchers studying TRPV4-mediated chondrogenesis or osteoarthritis, TRPV4 agonist-1 provides a validated functional benchmark (ECmax = 20 nM) in a disease-relevant transcriptional assay that is not established for the more potent but structurally distinct GSK1016790A.
- [1] Atobe M, et al. J Med Chem. 2019 Feb 14;62(3):1468-1483. View Source
